methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate
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Overview
Description
Methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a dichlorophenyl ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate typically involves the reaction of 4-chlorobenzaldehyde with chloroform and a base to form 2,2-dichloro-1-(4-chlorophenyl)ethene. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, with reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of pesticides and herbicides due to its potential insecticidal properties.
Mechanism of Action
The mechanism of action of methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to disruptions in metabolic pathways and cellular processes, ultimately exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): An organochlorine insecticide with similar structural features but different biological activity.
Dichlorodiphenyltrichloroethane (DDT): Another organochlorine compound with insecticidal properties, known for its environmental persistence and toxicity.
Mitotane: A chemotherapeutic agent structurally related to DDD, used in the treatment of adrenal cortical carcinoma.
Uniqueness
Methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate is unique due to its specific combination of a carbamate group with a dichlorophenyl ethenyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO2/c1-16-10(15)14-8(9(12)13)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUJJXXAYKHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=C(Cl)Cl)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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